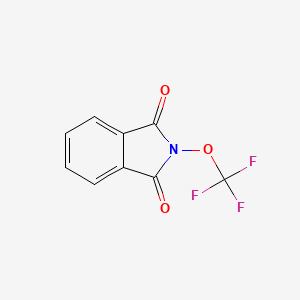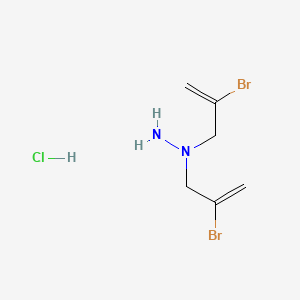
1,1-Bis(2-bromoprop-2-enyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(2-bromoprop-2-enyl)hydrazine is an organic compound with the molecular formula C6H10Br2N2 It is characterized by the presence of two bromoprop-2-enyl groups attached to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Bis(2-bromoprop-2-enyl)hydrazine can be synthesized through the reaction of hydrazine with 2-bromoprop-2-enyl bromide under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(2-bromoprop-2-enyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and brominated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of azides, cyanides, and other substituted products.
Applications De Recherche Scientifique
1,1-Bis(2-bromoprop-2-enyl)hydrazine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Bis(2-bromoprop-2-enyl)hydrazine involves its interaction with molecular targets through its bromine atoms and hydrazine moiety. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Bis(2-chloroprop-2-enyl)hydrazine
- 1,1-Bis(2-iodoprop-2-enyl)hydrazine
- 1,1-Bis(2-fluoroprop-2-enyl)hydrazine
Comparison
1,1-Bis(2-bromoprop-2-enyl)hydrazine is unique due to its bromine atoms, which confer distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms make it more reactive in substitution reactions and provide different electronic and steric effects.
Propriétés
Numéro CAS |
20570-15-4 |
|---|---|
Formule moléculaire |
C6H11Br2ClN2 |
Poids moléculaire |
306.42 g/mol |
Nom IUPAC |
1,1-bis(2-bromoprop-2-enyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H10Br2N2.ClH/c1-5(7)3-10(9)4-6(2)8;/h1-4,9H2;1H |
Clé InChI |
MDKVJGIFYNHLGB-UHFFFAOYSA-N |
SMILES canonique |
C=C(CN(CC(=C)Br)N)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



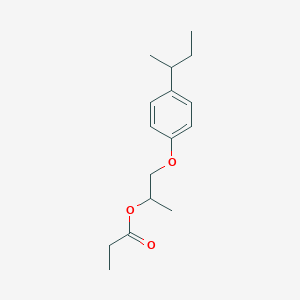

![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)
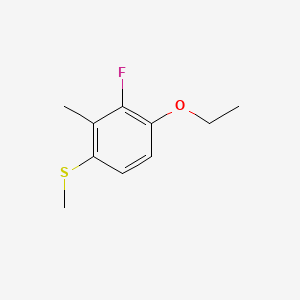
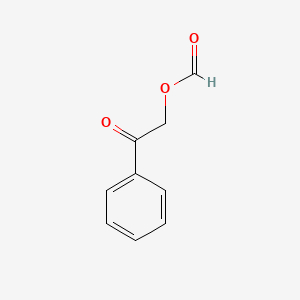
![6-Amino-4-[(4-methylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B14016539.png)
![Tert-butyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14016540.png)
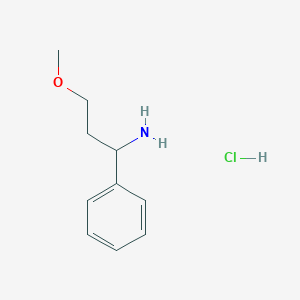
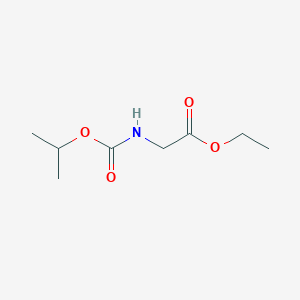

![Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate](/img/structure/B14016559.png)
